BenchChemオンラインストアへようこそ!

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

Lipophilicity Drug-likeness Membrane permeability

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one (CAS 1170473-17-2, MF: C₁₀H₁₁F₃N₂O, MW: 232.20 g/mol) is a fully substituted N-alkyl pyrazole bearing a reactive ketone handle. The compound integrates a 3-trifluoromethyl group (enhancing metabolic stability and lipophilicity ) with a 5-cyclopropyl ring (providing conformational constraint distinct from methyl or H substitution ) on the pyrazole core.

Molecular Formula C10H11F3N2O
Molecular Weight 232.20 g/mol
Cat. No. B7811443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one
Molecular FormulaC10H11F3N2O
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2
InChIInChI=1S/C10H11F3N2O/c1-6(16)5-15-8(7-2-3-7)4-9(14-15)10(11,12)13/h4,7H,2-3,5H2,1H3
InChIKeyCEOHCOYTMHLYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one (CAS 1170473-17-2): A Strategic TrkA/CRAC-Targeted Building Block with Tunable Physicochemical Profile


1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one (CAS 1170473-17-2, MF: C₁₀H₁₁F₃N₂O, MW: 232.20 g/mol) is a fully substituted N-alkyl pyrazole bearing a reactive ketone handle . The compound integrates a 3-trifluoromethyl group (enhancing metabolic stability and lipophilicity [1]) with a 5-cyclopropyl ring (providing conformational constraint distinct from methyl or H substitution [2]) on the pyrazole core. This scaffold appears as the preferred substitution pattern in multiple CRAC channel inhibitor patents [3][4] and has yielded TrkA kinase inhibitors with single-digit nanomolar activity in downstream elaborated forms [5]. It is supplied at ≥95% purity (typically 97–98% NLT) for research and further manufacturing use .

Why Generic Substitution of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one Carries Quantifiable Risk in Drug Discovery Programs


The 5-cyclopropyl and N-propan-2-one substituents are not interchangeable decorative elements; they are functional determinants of downstream molecular properties. Replacing cyclopropyl with methyl reduces the calculated logP of the pyrazole core by approximately 0.7–0.9 log units (cyclopropyl: logP ~2.16–2.31; methyl analog: logP ~1.06–1.69 depending on N-substitution) [1], altering membrane permeability and target engagement. The N-propan-2-one ketone provides a reactive handle for reductive amination, Wittig olefination, and heterocycle construction that the NH-parent (CAS 1027617-86-2) or carboxylic acid derivatives lack . Furthermore, CRAC inhibitor patent SAR demonstrates that the cyclopropyl/CF₃ combination is explicitly preferred and protected; regioisomeric inversion (3-cyclopropyl/5-CF₃) or replacement with bis-CF₃ falls under patent proviso exclusions [2]. Substituting any of these three features—cyclopropyl, trifluoromethyl, or the ketone—produces a compound with materially different physicochemical properties, synthetic utility, and intellectual property position.

Quantitative Differentiation Evidence for 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one Versus Closest Analogs


Lipophilicity Differentiation: 5-Cyclopropyl vs. 5-Methyl Pyrazole Core Drives ~0.7–0.9 LogP Difference

The target compound's pyrazole core (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole) exhibits a calculated logP of 2.16–2.31 [1], placing it in the optimal lipophilicity range for CNS and intracellular target penetration (logP 2–3). In contrast, the directly comparable 5-methyl analog core (CAS 959573-03-6, 1-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-one) shows a substantially lower logP of 1.06 , a difference of approximately 1.1 log units (roughly 12-fold lower calculated octanol/water partition). This shift is large enough to affect passive membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Drug-likeness Membrane permeability

Metabolic Stability Advantage: Trifluoromethylcyclopropyl Motif Outperforms tert-Butyl Isosteres

The 5-cyclopropyl group, combined with the 3-CF₃ substituent, creates a trifluoromethylcyclopropyl motif. A landmark matched-pair study demonstrated that trifluoromethylcyclopropyl-containing analogues exhibit consistently higher metabolic stability in vitro (human liver microsomes) and in vivo compared to their tert-butyl-containing counterparts [1]. While direct microsomal half-life data for the target compound is not publicly available, the assembled SAR from the CRAC inhibitor patent family [2] indicates that the cyclopropyl/CF₃ combination was explicitly preferred over CH₃/CF₃, bis-CF₃, and bis-cyclopropyl variants. The tert-butyl analogue (CAS 150433-22-0, 5-tert-butyl-3-(trifluoromethyl)-1H-pyrazole) is available only via custom synthesis [3], suggesting limited commercial demand relative to the cyclopropyl version.

Metabolic stability Oxidative metabolism CYP450 resistance

Synthetic Versatility: N-Propan-2-one Moiety Enables Downstream Diversification Unavailable to NH-Parent or Carboxylic Acid Analogs

The target compound bears a ketone functional group at the N1 side chain, enabling transformations such as reductive amination (to secondary/tertiary amines), Wittig olefination, Grignard addition, and heterocycle condensation (e.g., thiazole formation as demonstrated in CAS 1006682-82-1) . The NH-parent compound (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, CAS 1027617-86-2) lacks this reactive handle and would require a separate N-alkylation step with its associated regioselectivity challenges [1][2]. The carboxylic acid analog (CAS 957292-28-3, logP 2.37 ) has a different functional group requiring distinct coupling chemistry. A recent study on N-alkylation regioselectivity of trifluoromethylated pyrazoles confirms that the identity of the hydrazone substituent (and by extension, the pre-installed N-substituent) controls alkylation selectivity [1], making the pre-functionalized propan-2-one derivative a regiochemically defined starting material.

Synthetic intermediate Ketone reactivity Chemical diversification

Regiochemical Definition: 5-Cyclopropyl/3-Trifluoromethyl Pattern is Preferred in CRAC Inhibitor Patent Space

The CRAC inhibitor patent WO2011042797A1 explicitly delineates the preferred pyrazole substitution pattern: R1 = cyclopropyl at position 5, R2 = CF₃ at position 3 [1]. The patent includes a specific proviso (Proviso e) excluding the regioisomer N-[4-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-3-pyridine carboxamide, confirming that the cyclopropyl/CF₃ orientation matters for biological activity [1]. The follow-on patent WO2020053834A1 maintains this preference in CRAC modulator formula (IA), where one of R1 and R2 is CF₃ and the other is cyclopropyl [2]. Furthermore, the WO2024089155 SAR data (compiled from patent examples) shows that analogues with R2=Me, R3=iPr/CyPr (cyclopropyl) demonstrated potent activity (Example 92: 4.3 nM), while analogues losing the cyclopropyl or replacing it with ethyl showed 10–100-fold loss of activity in whole-blood assays [3].

CRAC channel Regioisomer specificity Patent landscape

TrkA Kinase Inhibition: Elaborated Derivatives from this Scaffold Achieve Single-Digit Nanomolar Potency

Compounds elaborated from the 5-cyclopropyl-3-(trifluoromethyl)pyrazole scaffold have demonstrated potent TrkA kinase inhibition. BindingDB entry BDBM136641, corresponding to multiple Array Biopharma/Loxo Oncology patents (US8865698, US9676783, US10005783, US10774085, US11267818), shows an IC₅₀ of 3.10 nM against TrkA in an ELISA-based kinase activity assay [1][2]. While this data pertains to fully elaborated drug-like molecules (incorporating pyridyl-benzamide extensions), the 5-cyclopropyl-3-(trifluoromethyl)pyrazole core is a conserved structural element across the patent series. The N-propan-2-one intermediate serves as a direct precursor to these amine-linked final compounds. Related Trk inhibitor patents explicitly describe substituted pyrazole derivatives as Trk family protein kinase modulators [3].

TrkA kinase Kinase inhibition Pain and oncology

Commercial Availability and Purity Profile: Higher Baseline Purity and Multi-Vendor Sourcing vs. Methyl Analog

The target compound is available from at least 5 reputable chemical suppliers (MolCore at NLT 98% , ChemScene , BOC Sciences , Fluorochem , and CymitQuimica ) in quantities from 250 mg to multi-gram scale. The typical purity specification is 97–98%. In contrast, the closest structural analog, 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one (CAS 1006483-40-4), has more limited commercial availability and fewer documented suppliers [1]. The NH-parent compound (CAS 1027617-86-2) is broadly available but requires additional synthetic steps. The 5-tert-butyl analog (CAS 150433-22-0) is available only via custom synthesis [2], indicating low commercial demand. This multi-vendor sourcing with consistent purity specifications reduces supply chain risk for repeat procurement in long-term medicinal chemistry campaigns.

Commercial sourcing Purity Supply chain

Optimal Research and Industrial Application Scenarios for 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one Based on Quantitative Evidence


CRAC Channel Inhibitor Lead Optimization: Direct Entry into Validated Chemical Space

For programs targeting calcium release-activated calcium (CRAC) channels in autoimmune and inflammatory diseases (rheumatoid arthritis, asthma, COPD, psoriasis), this compound provides direct access to the preferred pyrazole scaffold defined in WO2011042797A1 and WO2020053834A1 [1][2]. The 5-cyclopropyl/3-CF₃ pattern is the explicitly claimed preferred embodiment, and SAR from WO2024089155 shows that cyclopropyl substitution maintains single-digit nanomolar potency while replacements (ethyl, etc.) lose 10–100-fold activity in whole-blood assays [3]. The ketone handle allows rapid diversification into carboxamide, amine, or heterocycle-extended libraries targeting the CRAC modulator pharmacophore .

TrkA Kinase Inhibitor Development: Scaffold Precursor for Pain and Oncology Programs

The scaffold is a conserved element in Array Biopharma/Loxo Oncology's TrkA inhibitor patent series (US8865698, US9676783, US10005783, US10774085, US11267818), where fully elaborated derivatives achieve IC₅₀ = 3.10 nM against TrkA [1][2]. The N-propan-2-one functionality can be converted via reductive amination to the amine-linked heteroaryl-benzamide architecture characteristic of this chemotype. This positions the compound as a strategic intermediate for labs pursuing Trk-family kinase inhibitors for oncology (NTRK fusion cancers) or chronic pain indications.

Focused Library Synthesis Requiring Defined Lipophilicity and Regiochemical Purity

Medicinal chemistry groups building structure-activity relationship (SAR) libraries around the pyrazole core benefit from the compound's pre-defined regiochemistry (N1-alkylation complete, eliminating the N1/N2 regioisomer problem documented in trifluoromethylpyrazole alkylation studies [1]) and its optimized logP (~2.3 for the core [2], placing it in the CNS-penetrant range). The 5-cyclopropyl group provides distinct conformational and metabolic stability properties compared to 5-methyl or 5-H analogs [3], enabling exploration of structure-property relationships where subtle changes in lipophilicity and steric bulk drive target selectivity.

Chemical Biology Tool Compound Synthesis: Metabolic Stability-Optimized Probe Development

For groups developing chemical probes requiring enhanced metabolic stability, the trifluoromethylcyclopropyl motif has demonstrated consistent superiority over tert-butyl isosteres in both in vitro microsomal and in vivo PK studies [1]. Starting from this pre-functionalized intermediate rather than the NH-parent pyrazole (CAS 1027617-86-2) saves at least one synthetic step and eliminates N-alkylation regioselectivity concerns [2]. The compound's multi-vendor commercial availability (≥5 suppliers at 97–98% purity [3]) supports reproducible probe-scale synthesis across collaborative multi-site projects.

Quote Request

Request a Quote for 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.